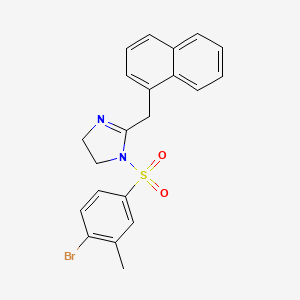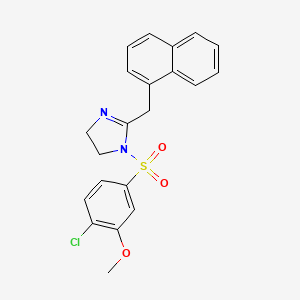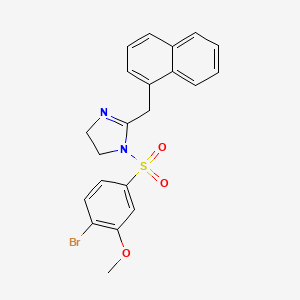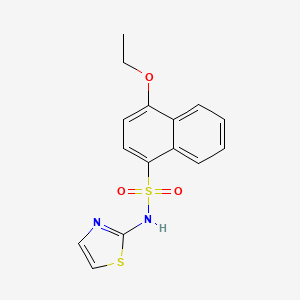
5-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methoxybenzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as BMB and has been extensively studied for its mechanism of action and physiological effects.
Mecanismo De Acción
BMB exerts its pharmacological effects by inhibiting the activity of carbonic anhydrase (CA) enzymes. CA enzymes play a crucial role in various physiological processes such as acid-base balance, respiration, and bone resorption. Inhibition of CA enzymes by BMB leads to a decrease in the production of bicarbonate ions, which results in a decrease in pH and an increase in the concentration of CO2 in the body.
Biochemical and Physiological Effects:
BMB has been shown to exhibit antitumor and anticancer properties by inhibiting the activity of CA enzymes in cancer cells. This inhibition leads to a decrease in the pH of the tumor microenvironment, which results in the inhibition of cancer cell growth and proliferation. BMB has also been studied for its anti-inflammatory properties, which are attributed to its ability to inhibit the activity of CA enzymes in inflammatory cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using BMB in lab experiments include its high potency, selectivity, and specificity towards CA enzymes. BMB has also been shown to exhibit low toxicity and minimal side effects in animal studies. However, the limitations of using BMB in lab experiments include its poor solubility in water and its instability in acidic conditions.
Direcciones Futuras
There are several future directions for the research and development of BMB. One potential application of BMB is in the development of novel anticancer and antitumor drugs. BMB can also be used as a tool for studying the role of CA enzymes in various physiological processes. Further studies are needed to investigate the potential of BMB as a therapeutic agent for various diseases such as osteoporosis, glaucoma, and epilepsy.
In conclusion, BMB is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of BMB have been discussed in this paper. Further research is needed to fully understand the potential of BMB as a therapeutic agent for various diseases.
Métodos De Síntesis
The synthesis of BMB involves the reaction of 6-ethoxy-1,3-benzothiazole-2-amine and 5-bromo-2-hydroxybenzenesulfonamide in the presence of a suitable base. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Aplicaciones Científicas De Investigación
BMB has been widely used in scientific research for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has been studied for its anticancer, antitumor, and anti-inflammatory properties.
Propiedades
IUPAC Name |
5-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O4S2/c1-3-23-11-5-6-12-14(9-11)24-16(18-12)19-25(20,21)15-8-10(17)4-7-13(15)22-2/h4-9H,3H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHFBNGDGDAJJDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=C(C=CC(=C3)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[[1-(Difluoromethyl)imidazol-2-yl]methyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B7580219.png)
![4-chloro-N-[(2-chlorophenyl)methyl]-3-methylbenzene-1-sulfonamide](/img/structure/B7580224.png)




![4-tert-butyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzenesulfonamide](/img/structure/B7580257.png)
![Ethyl 2-[(2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B7580259.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B7580286.png)